molecular formula C30H38BrNO5 B14452458 14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol CAS No. 73151-71-0

14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol

Cat. No.: B14452458
CAS No.: 73151-71-0
M. Wt: 572.5 g/mol
InChI Key: WPIAGHVFYMHKRQ-UHFFFAOYSA-N
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Description

14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop1enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop1enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol involves multiple steps, starting from simpler organic molecules. The key steps typically include the formation of the phenanthro[2,1-f][1,4]oxazepine core, followed by the introduction of the bromophenoxyethyl group and the epoxy and diol functionalities. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop1enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the epoxy group to a diol.

    Substitution: The bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop1enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop1enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: This compound shares the bromophenoxyethyl group but has a simpler structure.

    4-Bromophenyl 2-(1-pyrrolidinyl)ethyl ether: Another compound with a similar bromophenoxyethyl group but different core structure.

Uniqueness

14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop1enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol is unique due to its complex structure, which includes multiple rings and functional groups

Properties

CAS No.

73151-71-0

Molecular Formula

C30H38BrNO5

Molecular Weight

572.5 g/mol

IUPAC Name

22-[1-(4-bromophenoxy)ethyl]-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-diene-9,12-diol

InChI

InChI=1S/C30H38BrNO5/c1-19(36-22-7-5-21(31)6-8-22)23-10-11-29-24-9-4-20-16-28(34)13-12-26(20,2)30(24,37-28)25(33)17-27(23,29)18-32(3)14-15-35-29/h5-10,19-20,25,33-34H,4,11-18H2,1-3H3

InChI Key

WPIAGHVFYMHKRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)OC7=CC=C(C=C7)Br

Origin of Product

United States

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